molecular formula C21H30N4O2 B5596575 2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol

2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol

Cat. No. B5596575
M. Wt: 370.5 g/mol
InChI Key: UBNIFTJIVNPFND-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules that are characterized by the presence of imidazole and piperazine functional groups, often explored for their potential biological activities. The compound's structure suggests potential interactions with biological targets, due to the presence of a diverse set of functional groups that can engage in various chemical interactions.

Synthesis Analysis

Synthetic approaches for compounds similar to "2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol" typically involve multi-step synthetic routes. These routes may include the formation of the imidazole ring followed by its alkylation, introduction of the piperazine moiety, and subsequent coupling reactions to incorporate the phenylbutanol segment. For example, the synthesis of related piperazine derivatives has been achieved through cyclocondensation, demonstrating the complexity and versatility of synthetic strategies for such molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups that are capable of forming hydrogen bonds and participating in π-π interactions. These structural features are crucial for the compound's interaction with biological targets. Crystal structure studies can provide insights into the molecular conformation, intermolecular interactions, and potential reactivity patterns (Kumara et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing imidazole and piperazine rings have diverse biological activities, such as antibacterial, antifungal, and antiviral properties .

Future Directions

The future directions for this compound would depend on its biological activity. Given the wide range of activities of imidazole and piperazine derivatives, it could potentially be developed into a pharmaceutical drug .

properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-21(2,27)8-7-17-5-4-6-18(15-17)20(26)25-13-11-24(12-14-25)16-19-22-9-10-23(19)3/h4-6,9-10,15,27H,7-8,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNIFTJIVNPFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=NC=CN3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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